N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
“N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains multiple methoxy groups (-OCH3) and an amide group (CONH2) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a thiazole ring, multiple methoxy groups, and an amide group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H15N3O4S2, an average mass of 401.459 Da, and a monoisotopic mass of 401.050385 Da . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its density is 1.5±0.1 g/cm3, boiling point is 645.2±65.0 °C at 760 mmHg, and flash point is 344.0±34.3 °C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A significant body of research focuses on the synthesis of novel benzofused thiazole derivatives, which includes compounds structurally related to N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide. These derivatives have been evaluated for their potential as antioxidant and anti-inflammatory agents. The synthesis involves cyclocondensation reactions, leading to compounds that have shown promising activity in in vitro studies. These compounds, particularly those identified as 3c, 3d, and 3e, demonstrated significant anti-inflammatory activity and potent antioxidant capabilities against various reactive species, indicating their therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress (Raut et al., 2020).
Mechanistic Insights and Bioactivity
Research has also delved into the mechanistic aspects of the action of thiazole derivatives, with studies highlighting their interaction with biological molecules and potential pathways. The focus has been on understanding how these compounds can modulate biological activities through their interaction with specific receptors or enzymes, thereby providing insights into their mode of action as therapeutic agents. These studies are crucial for the development of new drugs based on thiazole derivatives, aiming to exploit their pharmacological activities for the treatment of various diseases (Leoni et al., 2014).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to interact with a variety of biological targets, including various enzymes and proteins involved in cellular growth and proliferation.
Biochemical Pathways
For example, they may impact pathways involved in cell cycle regulation, apoptosis, or signal transduction .
Pharmacokinetics
The presence of the dimethoxyphenyl groups could potentially affect its absorption and distribution, as these groups can influence the lipophilicity of the compound .
Result of Action
Given its potential targets, it could potentially have effects on cell growth and proliferation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The dimethoxyphenyl and thiazole groups in the compound could potentially influence its stability under different environmental conditions .
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-16-7-5-13(9-18(16)30-3)21(27)25-22-24-15(12-32-22)11-20(26)23-14-6-8-17(29-2)19(10-14)31-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJHMUXRCIKMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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